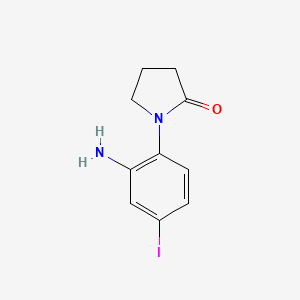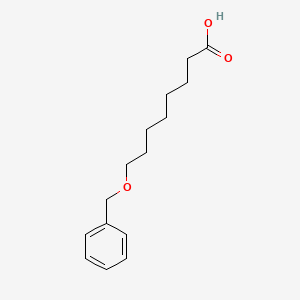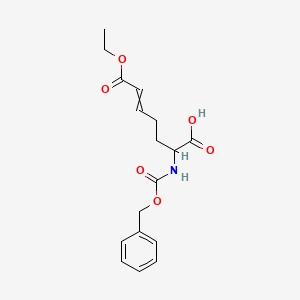
1-Amino-5-vinylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-5-vinylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features an amino group (-NH2) and a vinyl group (-CH=CH2) attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-5-vinylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with acetylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the vinyl group on the naphthalene ring.
Another method involves the dehydration of 1-(1-naphthyl)ethanol using a strong acid such as sulfuric acid. This reaction also requires elevated temperatures to drive the dehydration process and form the vinyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-5-vinylnaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-1-amino-5-vinylnaphthalene
Reduction: 1-Amino-5-ethylnaphthalene
Substitution: Halogenated derivatives such as 1-amino-5-bromo-vinylnaphthalene
Wissenschaftliche Forschungsanwendungen
1-Amino-5-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a fluorescent probe in biological assays due to its ability to emit light upon excitation.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Amino-5-vinylnaphthalene involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-2-vinylnaphthalene
- 1-Amino-4-vinylnaphthalene
- 1-Amino-5-ethylnaphthalene
Uniqueness
1-Amino-5-vinylnaphthalene is unique due to the specific positioning of the amino and vinyl groups on the naphthalene ring. This positioning influences its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H11N |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
5-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2 |
InChI-Schlüssel |
SMSUJMJQRTYMOM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C=CC=C(C2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)







